molecular formula C21H24O3 B15289088 6a-Hydroxy Gestrinone

6a-Hydroxy Gestrinone

Katalognummer: B15289088
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: KQUWZIRAKHNAAC-GVVDHYSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gestrinone (C₂₁H₂₄O₂) is a synthetic 19-nortestosterone derivative with anti-progestogenic, anti-estrogenic, and mild androgenic properties . It is clinically used for endometriosis, uterine fibroids, and emergency contraception (EC) due to its ability to suppress pituitary gonadotropins, induce endometrial atrophy, and inhibit ovulation . Gestrinone binds to estrogen, progesterone, and androgen receptors in uterine tissues, with a higher affinity for estrogen receptors, allowing lower therapeutic doses . Common side effects include acne, weight gain, and hirsutism, while long-term risks involve bone density loss and lipid profile alterations .

Eigenschaften

Molekularformel

C21H24O3

Molekulargewicht

324.4 g/mol

IUPAC-Name

(6S,8S,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,7,9,11,16,18-19,23-24H,3,5-6,8,10,12H2,1H3/t16-,18+,19+,20+,21+/m1/s1

InChI-Schlüssel

KQUWZIRAKHNAAC-GVVDHYSOSA-N

Isomerische SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O

Kanonische SMILES

CCC12C=CC3=C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6a-Hydroxy Gestrinone involves the hydroxylation of Gestrinone. One of the common methods includes the hydrogenation of Gestrinone, which can be challenging to limit to the terminal acetylenic group . Industrial production methods for 6a-Hydroxy Gestrinone are not extensively documented, but they likely involve similar synthetic routes with controlled reaction conditions to ensure the desired hydroxylation.

Analyse Chemischer Reaktionen

Metabolic Pathways of Gestrinone

Gestrinone is predominantly metabolized in the liver via hydroxylation, yielding conjugated metabolites such as 16β-hydroxy gestrinone and D-homo gestrinone . These reactions involve cytochrome P450 enzymes, though specific isozymes are not detailed in the available sources.

Key Metabolic Reactions:

  • Hydroxylation :

    • 16β-hydroxy gestrinone : Formed through hydroxylation at the C16β position.

    • D-homo gestrinone : A byproduct of hydroxylation, likely involving structural rearrangement.

    • Conjugation : Metabolites undergo glucuronidation or sulfation, enhancing water solubility for excretion .

  • Excretion :

    • ~40–45% excreted in urine and ~30–35% in feces .

Structural and Functional Context

Gestrinone is a synthetic 19-nortestosterone derivative with antiestrogenic, anti-progestogenic, and weak androgenic activity . Its metabolism is influenced by its steroidal structure, which includes:

  • A pregnane skeleton with hydroxyl and ethynyl substituents.

  • A methyl group at the C18 position and an ethyl group at C13β .

Enzymatic Interactions:

  • Aromatase inhibition : Gestrinone reduces aromatase activity, indirectly affecting estrogen synthesis .

  • SHBG antagonism : Binds to sex hormone-binding globulin, altering free testosterone levels .

Comparative Analysis of Progestins

The following table compares gestrinone’s metabolic and pharmacological properties with other progestins, highlighting its unique profile:

Progestin Anti-Estrogenic Anti-Androgenic Anti-Aldosterone Anti-Glucocorticoid Anti-Progestogenic
Gestrinone+++++
Norgestimata++
Dienogest+

Adapted from , with "+" indicating activity and "−" indicating lack of activity.

Implications for 6α-Hydroxy Gestrinone

While 6α-hydroxylation is not explicitly documented in the literature, gestrinone’s known hydroxylation at the C16β position suggests that hydroxylation at other positions (e.g., 6α) could follow similar enzymatic pathways. Potential factors influencing such reactions include:

  • Enzyme specificity : Cytochrome P450 isoforms may preferentially target specific carbons in the steroid nucleus.

  • Stability of metabolites : Conjugation (e.g., glucuronidation) would stabilize hydroxylated derivatives for excretion.

Research Gaps

The absence of direct data on 6α-hydroxy gestrinone highlights a need for targeted studies, including:

  • In vitro assays to map hydroxylation positions using hepatic microsomes or recombinant enzymes.

  • Mass spectrometry to identify novel metabolites in human plasma or urine.

  • Structure-activity relationship analyses to correlate hydroxylation patterns with pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6a-Hydroxy Gestrinone is similar to that of Gestrinone. It exerts its effects by interacting with hormone receptors, including progesterone and estrogen receptors. It has weak agonist activity on progesterone receptors and moderate agonist activity on androgen receptors . This interaction leads to the inhibition of gonadotropin release, resulting in the atrophy of endometrial tissue and the regression of endometriosis .

Vergleich Mit ähnlichen Verbindungen

Mechanism :

  • Gestrinone: Primarily antagonizes progesterone and estrogen receptors .
  • Mifepristone : A pure progesterone receptor antagonist with additional glucocorticoid receptor activity.

Clinical Efficacy :

  • In endometriosis, mifepristone significantly reduced endometrial thickness and inflammatory markers (TNF-α, IL-6) compared to gestrinone .
  • For EC, 10 mg gestrinone showed comparable efficacy to 10 mg mifepristone, but mifepristone has broader accessibility .

Side Effects :

  • Both drugs cause hormonal disruptions, but mifepristone has fewer androgenic side effects (e.g., acne, hirsutism) .
Parameter Gestrinone Mifepristone
Receptor Binding Progesterone, Estrogen, Androgen Progesterone, Glucocorticoid
Endometrial Thickness Moderate reduction Greater reduction
Inflammatory Markers Less effective More effective
Androgenic Side Effects Common (e.g., acne) Rare

Gestrinone vs. Levonorgestrel

Application :

  • Levonorgestrel: A first-line EC drug with well-established protocols.

Efficacy :

  • Levonorgestrel and gestrinone have similar EC efficacy, but levonorgestrel is preferred due to extensive safety data .

Gestrinone vs. Dienogest

Mechanism :

  • Dienogest: A selective progesterone receptor agonist with anti-estrogenic effects.

Clinical Use :

  • Ongoing trials compare gestrinone implants to oral dienogest for endometriosis pain relief .
Parameter Gestrinone Dienogest
Administration Oral/Implant Oral
Regulatory Status Limited approval FDA-approved
Bone Density Impact High risk Lower risk

Gestrinone vs. Tetrahydrogestrinone (THG)

Structural Relationship :

  • THG is a designer steroid synthesized via hydrogenation of gestrinone’s ethynyl group .

Function :

  • Gestrinone: Therapeutic agent for hormonal disorders.
  • THG : Illicitly used as an anabolic steroid in sports due to enhanced androgenic effects .
Parameter Gestrinone THG
Clinical Use Endometriosis, EC None (banned in sports)
Androgenic Activity Moderate High
Detection Standard drug screenings Requires advanced LC-MS/MS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.